methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoate ester, a cyano group, and an acetamido group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The active hydrogen atoms in the acetamido group can engage in condensation reactions to form various heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include alkyl cyanoacetates, piperidine, and various catalysts to facilitate the formation of desired products .
Scientific Research Applications
Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate involves its ability to interact with various molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester and acetamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate can be compared with other cyanoacetamide derivatives and benzoate esters. Similar compounds include:
Methyl 4-cyanobenzoate: A simpler ester with a cyano group, used in various chemical syntheses.
N-substituted cyanoacetamides: These compounds share the cyanoacetamide structure and are used in synthesizing heterocyclic compounds.
The uniqueness of Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields .
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H15N3O4/c1-24-18(23)14-8-6-13(7-9-14)11-20-21-17(22)12-25-16-5-3-2-4-15(16)10-19/h2-9,11H,12H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
LYRNQAOGJIJWOH-RGVLZGJSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
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